Cyclohexyldiphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buchwald-Hartwig Cross-Coupling

CyJohnPhos is a valuable ligand for Buchwald-Hartwig cross-coupling reactions. This reaction enables the formation of C-N bonds between aryl halides (molecules with an aromatic ring and a halogen atom) and amines, creating nitrogen-containing molecules important for pharmaceuticals, dyes, and other applications [].

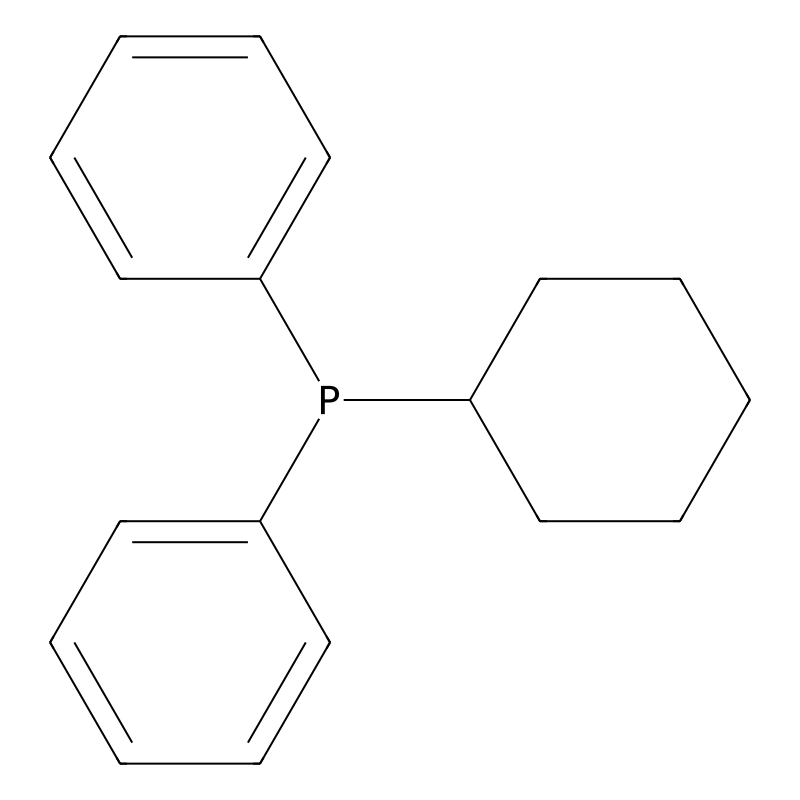

Cyclohexyldiphenylphosphine is an organophosphorus compound with the chemical formula C₁₈H₂₁P and a molecular weight of approximately 285.34 g/mol. It consists of a cyclohexyl group bonded to two phenyl groups through a phosphorus atom. This compound is recognized for its utility as a ligand in various coordination chemistry applications, particularly in catalysis and organic synthesis.

Physical Properties:

- Appearance: Typically a colorless to pale yellow liquid.

- Melting Point: Approximately -10 °C.

- Boiling Point: Around 280 °C at 760 mmHg.

- Solubility: Soluble in organic solvents such as ether and benzene, but insoluble in water.

- Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines using palladium catalysts, where cyclohexyldiphenylphosphine serves as a ligand to enhance the reaction efficiency .

- Heck Reaction: Cyclohexyldiphenylphosphine is also used in Heck reactions, which involve the coupling of alkenes with aryl halides .

- Hiyama Coupling and Negishi Coupling Reactions: These reactions utilize cyclohexyldiphenylphosphine to facilitate the formation of carbon-carbon bonds .

While specific biological activities of cyclohexyldiphenylphosphine are not extensively documented, it is noted for potential allergenic properties. Exposure may lead to skin sensitization and serious eye irritation, indicating that safety precautions are necessary when handling this compound . Its derivatives or complexes may exhibit varying biological activities, particularly in pharmaceutical applications.

Cyclohexyldiphenylphosphine can be synthesized through several methods:

- Direct Phosphination:

- The reaction of diphenylphosphine with cyclohexylmagnesium bromide leads to the formation of cyclohexyldiphenylphosphine.

- Phosphorus Halide Route:

- Reacting phosphorus trichloride with cyclohexylbenzene can yield cyclohexyldiphenylphosphine upon hydrolysis.

- Metal-Catalyzed Processes:

Cyclohexyldiphenylphosphine finds applications in several fields:

- Catalysis: It is widely used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.

- Organic Synthesis: The compound is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: It has potential applications in the development of new materials due to its unique electronic properties.

Studies on the interactions of cyclohexyldiphenylphosphine with various metal ions have demonstrated its ability to form stable complexes. Interaction studies suggest that it can stabilize certain metal centers, influencing their reactivity and selectivity in catalytic processes. For instance, its complexes with silver(I) have been shown to exhibit unique structural characteristics and reactivity profiles .

Cyclohexyldiphenylphosphine shares structural similarities with other phosphines but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Aryl phosphine | Simpler structure; lacks cyclohexane group |

| Triphenylphosphine | Aryl phosphine | More sterically hindered; widely used in catalysis |

| Cyclopentyl diphenyl phosphine | Aryl phosphine | Smaller cyclic group; different steric properties |

| Cyclic phosphines (e.g., cyclic diphosphines) | Cyclic structure | Different bonding characteristics; often used in specific catalytic applications |

Uniqueness of Cyclohexyldiphenylphosphine

Cyclohexyldiphenylphosphine's unique combination of steric bulk from the cyclohexane ring and its electronic properties make it particularly effective as a ligand in various catalytic processes compared to simpler or more bulky phosphines. Its ability to stabilize metal complexes while facilitating efficient catalysis sets it apart from other similar compounds.

Cyclohexyldiphenylphosphine (C₁₈H₂₁P), first synthesized in the mid-20th century, emerged as part of efforts to develop sterically hindered phosphine ligands for transition metal catalysis. Its synthesis marked a shift toward ligands that balance electron-donating capacity and steric bulk, enabling advances in cross-coupling reactions. Early work by chemists like Paul Thénard laid the groundwork for organophosphorus compounds, but the specific development of cyclohexyldiphenylphosphine gained momentum in the 1970s with the rise of palladium-catalyzed couplings. By the 2000s, it became a cornerstone in Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling reactions due to its ability to stabilize reactive metal centers while facilitating catalytic turnover.

Structural Overview and Nomenclature

The compound features a phosphorus atom bonded to two phenyl groups and one cyclohexyl group, yielding the IUPAC name cyclohexyl(diphenyl)phosphane. Key structural characteristics include:

- Molecular formula: C₁₈H₂₁P

- Molecular weight: 268.33 g/mol

- Melting point: 58–62°C

- SMILES notation: C1CCC(CC1)P(c2ccccc2)c3ccccc3

Crystallographic studies reveal a trigonal pyramidal geometry at the phosphorus center, with bond angles of approximately 98–102° between substituents. The cyclohexyl group introduces conformational flexibility, while the phenyl rings provide π-backbonding capabilities critical for metal-ligand interactions.

Position in Contemporary Chemical Research

Cyclohexyldiphenylphosphine remains vital in three research domains:

- Catalysis: As a ligand in nickel- and palladium-based systems for C–N and C–C bond formations.

- Materials Science: In silver(I) complexes for photoluminescent materials and anticancer agents.

- Sustainable Chemistry: Enabling low-loading catalytic systems that reduce metal waste.

Recent studies highlight its role in asymmetric catalysis, where its steric profile improves enantioselectivity in pharmaceutical intermediates.

Molecular Structure and Composition

Structural Formula and IUPAC Nomenclature

Cyclohexyldiphenylphosphine is an organophosphorus compound with the molecular formula C₁₈H₂₁P and a molecular weight of 268.33-268.34 g/mol [1] [2]. The compound is registered under the Chemical Abstracts Service (CAS) registry number 6372-42-5 and carries the European Inventory of Existing Commercial Chemical Substances (EINECS) number 228-904-2 [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is cyclohexyl(diphenyl)phosphine [1] [2].

The structural formula reveals a tertiary phosphine configuration where the central phosphorus atom is bonded to one cyclohexyl group and two phenyl groups [1]. The compound exhibits the characteristic tetrahedral geometry around the phosphorus center, typical of tertiary phosphines [3]. Alternative nomenclature includes diphenylcyclohexylphosphine and phosphine, cyclohexyldiphenyl- [1] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₁P |

| Molecular Weight | 268.33-268.34 g/mol |

| CAS Registry Number | 6372-42-5 |

| IUPAC Name | Cyclohexyl(diphenyl)phosphine |

| EINECS Number | 228-904-2 |

| MDL Number | MFCD00046360 |

Geometric Configuration and Bond Parameters

The molecular geometry of cyclohexyldiphenylphosphine is characterized by a tetrahedral arrangement around the central phosphorus atom, with the three substituents (one cyclohexyl and two phenyl groups) occupying three of the four tetrahedral positions [3] [5]. The fourth position contains the lone pair of electrons on phosphorus, which is crucial for the compound's ligand properties [3].

Crystallographic studies of related rhodium complexes containing cyclohexyldiphenylphosphine reveal important structural parameters [6]. The effective cone angle for the phosphine ligand has been determined to be 151°, indicating significant steric bulk [6]. The rhodium-phosphorus bond length in these complexes measures 2.2798(8) Å, demonstrating the strong coordination capability of the phosphine [6].

The cyclohexyl ring adopts a chair conformation, as observed in crystal structure analyses of dinuclear complexes containing this ligand [7]. The phenyl rings maintain planar configurations, while the overall molecular structure exhibits conformational flexibility due to rotation around the phosphorus-carbon bonds [7]. The geometric parameters indicate that the compound possesses both electronic and steric properties that make it suitable for transition metal coordination [6] [7].

Electronic Distribution and Bonding Characteristics

The electronic structure of cyclohexyldiphenylphosphine is dominated by the phosphorus center, which possesses a lone pair of electrons that serves as the primary site for coordination to metal centers [3] [5]. As a tertiary phosphine, the compound acts as a dative ligand, formally contributing two electrons to metal centers through sigma donation [3] [5].

The phosphorus atom in tertiary phosphines exhibits both sigma-donor and pi-acceptor properties, though the sigma-donor character predominates [3]. The electron density distribution shows that the phosphorus center maintains significant electron density due to its lone pair, while the attached carbon groups contribute to the overall electronic properties through inductive effects [8]. The cyclohexyl group provides electron density through its alkyl character, while the phenyl groups can participate in pi-interactions [8].

Density functional theory studies on related phosphine systems indicate that the bonding involves both sigma donation from the phosphine lone pair and potential pi back-donation to empty phosphorus d-orbitals [8]. The electronic configuration allows the phosphine to modulate the electronic properties of coordinated metal centers effectively [3] [5]. The compound's electronic structure makes it particularly suitable for coordination to soft, low-valent transition metals [3].

Physical Properties

Melting Point and Thermal Behavior

Cyclohexyldiphenylphosphine exhibits a melting point range of 58-62°C, as consistently reported across multiple sources [2] [9] [10]. This relatively low melting point is characteristic of organic phosphines with bulky substituents [2]. The compound displays thermal stability under normal storage conditions but requires protection from air and light to prevent oxidation [11] [4].

The predicted boiling point of cyclohexyldiphenylphosphine is 374.0±11.0°C at 760 mmHg, indicating good thermal stability at elevated temperatures [2] [11]. The flash point is reported to be greater than 110°C, demonstrating reasonable thermal safety characteristics [9] [10]. The compound's thermal behavior is influenced by the presence of the bulky cyclohexyl and phenyl substituents, which provide steric protection to the phosphorus center [2].

| Property | Value |

|---|---|

| Melting Point | 58-62°C |

| Boiling Point | 374.0±11.0°C (predicted) |

| Flash Point | >110°C |

| Appearance | White to pale yellow crystalline powder |

| Storage Conditions | Room temperature, inert atmosphere, protected from light |

Solubility Profile in Various Solvents

The solubility characteristics of cyclohexyldiphenylphosphine vary significantly depending on the solvent system employed [11] [12] [4]. The compound is completely insoluble in water, which is typical for hydrophobic organophosphorus compounds with extensive aromatic and aliphatic substitution [11] [4].

In dimethyl sulfoxide (DMSO), cyclohexyldiphenylphosphine demonstrates good solubility, with a reported solubility of 50 mg/mL (186.33 mM) when subjected to ultrasonic treatment and heating to 60°C [12]. The compound shows almost transparent solubility in toluene, indicating good compatibility with aromatic solvents [13] [14]. Generally, the compound exhibits solubility in organic solvents, consistent with its lipophilic character [4].

The solubility profile reflects the compound's hydrophobic nature due to the presence of two phenyl rings and one cyclohexyl group attached to the phosphorus center [11] [4]. This solubility behavior is advantageous for applications in organic synthesis and catalysis, where non-aqueous reaction conditions are typically employed [10].

| Solvent | Solubility |

|---|---|

| Water | Insoluble |

| DMSO | 50 mg/mL (186.33 mM) |

| Toluene | Almost transparent |

| Organic solvents (general) | Soluble |

Crystallographic Characterization

Crystallographic studies of cyclohexyldiphenylphosphine and its metal complexes provide detailed structural information [6] [7]. The compound crystallizes in specific space groups depending on the conditions and the presence of coordinated metals [7]. In dinuclear complexes, the compound has been observed to crystallize in the monoclinic space group P2₁/c with specific unit cell dimensions [7].

The crystallographic data reveal that the cyclohexyl ring consistently adopts a chair conformation, while the phenyl rings remain planar [7]. The phosphorus center maintains tetrahedral geometry with bond angles close to the idealized 109.5° [7]. Crystal packing is influenced by intermolecular interactions between the aromatic rings and the cyclohexyl groups [7].

The crystalline form of the compound appears as white to pale yellow powder or crystals [9] [10]. The crystallographic characterization confirms the structural integrity of the molecule in the solid state and provides important data for understanding its coordination behavior with transition metals [6] [7].

Spectroscopic Properties

NMR Spectral Characteristics (1H, 13C, 31P)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of cyclohexyldiphenylphosphine [15] [16] [17]. The ¹H NMR spectrum displays characteristic signals for both the aromatic phenyl protons and the aliphatic cyclohexyl protons [16] [18].

The ¹H NMR spectrum in CDCl₃ shows aromatic proton signals in the region δ 7.50-7.30 ppm, corresponding to the phenyl ring protons [16]. The cyclohexyl protons appear as complex multiplets in the aliphatic region between δ 2.2-1.2 ppm, with the proton directly attached to the phosphorus-bearing carbon appearing as a multiplet around δ 2.2 ppm [16].

The ¹³C NMR spectrum exhibits signals characteristic of both aromatic and aliphatic carbons [15]. The aromatic carbons appear in the region δ 132-128 ppm, with coupling to phosphorus observed due to the proximity to the phosphorus center [15]. The cyclohexyl carbon directly bonded to phosphorus appears as a doublet at δ 37.2 ppm with a large coupling constant (J = 72.6-75.2 Hz) due to direct carbon-phosphorus coupling [15].

The ³¹P NMR spectrum provides the most diagnostic information, with the phosphorus signal appearing at δ 34.4-34.7 ppm [15] [17]. This chemical shift is characteristic of tertiary phosphines and confirms the trivalent phosphorus environment [19] [20]. The ³¹P NMR chemical shift is influenced by the electronic and steric properties of the substituents [19] [20].

| NMR Type | Chemical Shift Range |

|---|---|

| ³¹P NMR | δ 34.4-34.7 ppm |

| ¹H NMR | δ 7.50-7.30 (aromatic), 2.2-1.2 (cyclohexyl) ppm |

| ¹³C NMR | δ 132-128 (aromatic), 37.2 (cyclohexyl) ppm |

Infrared and Raman Spectroscopic Features

Infrared spectroscopy of cyclohexyldiphenylphosphine reveals characteristic vibrational modes associated with the phosphine functional group and the organic substituents [21] [22]. The infrared spectrum is dominated by C-H stretching vibrations from both the aromatic and aliphatic components [23] [24].

The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl group are observed in the 2800-3000 cm⁻¹ region [23] [24]. The aromatic C=C stretching vibrations are present around 1600-1500 cm⁻¹ [23] [24]. The phosphorus-carbon stretching vibrations occur in the fingerprint region below 1200 cm⁻¹ [22].

Raman spectroscopy provides complementary information to infrared spectroscopy, particularly for symmetric vibrations [25] [26]. The Raman spectrum shows strong signals for the aromatic ring vibrations and the phosphorus-carbon stretching modes [26]. The combination of infrared and Raman spectroscopy allows for complete vibrational characterization of the molecule [25] [26].

The spectroscopic data confirm the presence of the expected functional groups and provide fingerprint information for compound identification [21] [22]. The vibrational modes are consistent with the proposed molecular structure and support the presence of the phosphine center with its characteristic substituents [22].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of cyclohexyldiphenylphosphine provides molecular ion confirmation and fragmentation pattern information [16] [27]. The molecular ion peak appears at m/z 268, corresponding to the molecular weight of the compound [16]. High-resolution mass spectrometry confirms the exact molecular formula C₁₈H₂₁P [18] [27].

The fragmentation pattern is characterized by the loss of organic substituents from the phosphorus center [28] [29]. Common fragmentation pathways include the loss of phenyl groups (m/z 191) and cyclohexyl fragments [16]. The base peak often corresponds to the diphenylphosphine cation or related phosphorus-containing fragments [28].

The mass spectral fragmentation is influenced by the stability of the phosphorus-carbon bonds and the ease of formation of stable carbocation intermediates [28] [29]. The phenyl groups can be lost as neutral radicals, while the cyclohexyl group can fragment through various pathways involving C-C bond cleavage [28].

Reaction of Cyclohexylmagnesium Bromide with Chlorodiphenylphosphine

The most widely employed laboratory-scale synthesis of cyclohexyldiphenylphosphine involves the nucleophilic substitution reaction between cyclohexylmagnesium bromide and chlorodiphenylphosphine. This Grignard-based approach represents the standard methodology for preparing mixed arylalkyl tertiary phosphines [1] [2]. The reaction proceeds through a straightforward substitution mechanism where the nucleophilic cyclohexyl Grignard reagent attacks the electrophilic phosphorus center of chlorodiphenylphosphine, displacing the chloride ion.

The general reaction can be represented as follows:

C₆H₁₁MgBr + Ph₂PCl → C₆H₁₁PPh₂ + MgBrCl

This transformation typically requires anhydrous conditions and inert atmosphere handling due to the air-sensitive nature of both Grignard reagents and phosphines [1] [2]. The reaction is commonly conducted in tetrahydrofuran at temperatures ranging from -10°C to 0°C to ensure optimal selectivity and minimize side reactions [1] [3]. Under these controlled conditions, yields of 62-86% can be consistently achieved [1].

The cyclohexylmagnesium bromide reagent can be prepared in situ from cyclohexyl bromide and magnesium turnings in dry tetrahydrofuran [4] [5]. The formation of this Grignard reagent proceeds readily, with cyclohexyl bromide showing superior reactivity compared to the corresponding chloride [4]. The subsequent addition of chlorodiphenylphosphine to the freshly prepared Grignard solution must be conducted dropwise at low temperature to control the exothermic nature of the reaction [1] [3].

Critical reaction parameters include the order of addition, reaction temperature, and solvent purity. The Grignard reagent should be added to the chlorodiphenylphosphine solution rather than the reverse, as this prevents the formation of undesired tertiary phosphine oxides through double addition reactions [3]. Temperature control is essential, as higher temperatures can lead to decomposition of the phosphine product and formation of colored impurities [1] [3].

Alternative Synthetic Approaches

Several alternative synthetic methodologies have been developed for the preparation of cyclohexyldiphenylphosphine, each offering distinct advantages and limitations [2] [6]. Phosphide nucleophilic substitution represents a complementary approach where lithium diphenylphosphide reacts with cyclohexyl halides under mild conditions [2]. This method involves the initial preparation of lithium diphenylphosphide from diphenylphosphine and n-butyllithium, followed by nucleophilic attack on the cyclohexyl electrophile.

The phosphide route offers improved functional group tolerance compared to Grignard chemistry but suffers from limited substrate scope and generally lower yields [2]. Typical yields range from 46-76%, with optimal results obtained when using more reactive electrophiles such as cyclohexyl bromide or iodide [2] [3].

Cross-coupling methodologies utilizing transition metal catalysis have emerged as powerful alternatives for phosphine synthesis [6] [7]. These approaches typically employ palladium or nickel catalysts to facilitate the coupling between aryl halides and secondary phosphines [2] [6]. While not directly applicable to the cyclohexyl substitution, these methods demonstrate the broader evolution of phosphine synthesis methodologies.

Reduction of phosphine oxides represents another viable synthetic route [8]. Cyclohexyldiphenylphosphine oxide can be synthesized through various methods and subsequently reduced using aluminum hydride reducing agents [8]. This approach offers the advantage of utilizing stable, air-insensitive phosphine oxide intermediates, which can be handled more readily in laboratory settings. The reduction step typically employs reagents such as aluminumhydride or diisobutylaluminum hydride, achieving yields of 85-95% [8].

Hydrophosphination reactions, involving the addition of diphenylphosphine across cyclohexene double bonds, provide an atom-economical alternative [2]. However, this approach requires specialized catalysts and typically shows limited substrate scope compared to traditional nucleophilic substitution methods [2].

Yield Optimization and Purification Techniques

Optimization of synthetic yields requires careful attention to reaction conditions, reagent purity, and experimental technique [1] [8]. Key factors influencing yield include the quality of Grignard reagents, solvent dryness, reaction temperature, and workup procedures. The use of freshly prepared Grignard reagents is essential, as aged solutions tend to decrease in reactivity and selectivity [1] [5].

Solvent purification plays a critical role in achieving optimal yields. Tetrahydrofuran must be rigorously dried using sodium benzophenone ketyl or molecular sieves to remove trace water, which can interfere with Grignard formation and phosphine synthesis [1] [9]. The exclusion of oxygen is equally important, as phosphines readily oxidize to form phosphine oxides, reducing overall yields [9].

Temperature control during the reaction and workup phases significantly impacts product quality and yield. Lower reaction temperatures favor cleaner reactions with reduced side product formation, while rapid quenching at low temperature helps preserve the phosphine product [1] [3]. The workup procedure typically involves careful hydrolysis with degassed water or ammonium chloride solution, followed by extraction with inert solvents [3].

Purification of cyclohexyldiphenylphosphine presents unique challenges due to the air-sensitive nature of the product [9] [10]. Traditional column chromatography must be conducted under inert atmosphere conditions using degassed solvents and proper techniques to prevent oxidation [11] [12]. Silica gel columns equilibrated with inert gas provide effective separation when properly handled [11].

Alternative purification methods include recrystallization from inert solvents and vacuum distillation under reduced pressure [13] [3]. Recrystallization offers the advantage of producing highly pure crystalline material but may result in yield losses [13]. Vacuum distillation provides excellent purification but requires specialized equipment and careful temperature control to prevent decomposition [3].

The final product is typically stored under inert atmosphere to prevent oxidation and should be characterized by nuclear magnetic resonance spectroscopy and mass spectrometry to confirm purity and identity [13] [14]. High-purity samples show characteristic ³¹P NMR signals and absence of phosphine oxide peaks, indicating successful synthesis and purification [13] [14].

Industrial Manufacturing Processes

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial manufacturing of cyclohexyldiphenylphosphine presents numerous technical and economic challenges that require systematic engineering solutions [15] [16]. Scale-up processes must address fundamental differences in heat transfer, mass transfer, mixing efficiency, and reaction kinetics that emerge when moving from milliliter to multi-liter reactor volumes [15] [16].

Heat transfer represents one of the most critical scale-up challenges in phosphine manufacturing [16] [17]. Laboratory-scale reactions benefit from excellent heat transfer due to favorable surface-area-to-volume ratios, allowing rapid temperature control through ice baths or heating mantles [15]. Industrial-scale reactors require sophisticated heat exchange systems, including jacketed vessels and internal cooling coils, to manage the exothermic nature of Grignard reactions [16]. The formation of hot spots becomes a significant concern, as localized temperature increases can lead to product decomposition and formation of undesired byproducts [16].

Mixing efficiency undergoes dramatic changes during scale-up, with mechanical agitation systems replacing simple magnetic stirring [15] [16]. The design of impeller systems, baffle arrangements, and agitation rates must be optimized to ensure adequate mixing while preventing excessive shear forces that could destabilize sensitive organometallic intermediates [16]. Computational fluid dynamics modeling has become essential for predicting mixing patterns and optimizing reactor designs for phosphine synthesis applications [16].

Reaction kinetics may be significantly altered at industrial scale due to mass transfer limitations and changed mixing patterns [15]. While laboratory reactions typically achieve completion within 1-4 hours, industrial processes often require 6-12 hours to reach equivalent conversion levels [15]. This extension in reaction time must be balanced against productivity requirements and potential product degradation issues [15].

Safety considerations become paramount at industrial scale, particularly when handling large quantities of pyrophoric Grignard reagents and flammable phosphine products [16] [18]. Specialized containment systems, emergency response procedures, and fire suppression systems must be implemented to manage the increased risks associated with large-scale phosphine manufacturing [16]. The design of these safety systems significantly impacts both capital and operating costs [19] [18].

Material selection for industrial equipment requires careful consideration of corrosion resistance and compatibility with organophosphorus compounds [16]. Stainless steel reactors are typically employed, but specialized coatings or alternative materials may be necessary for long-term durability [16]. The economic impact of equipment materials can represent 8-12% of total manufacturing costs [19].

Quality Control Parameters

Industrial production of cyclohexyldiphenylphosphine demands rigorous quality control systems to ensure consistent product specifications and regulatory compliance [20] [21]. The establishment of comprehensive analytical testing protocols is essential for maintaining product quality throughout the manufacturing process [20] [22].

Purity determination represents the primary quality control parameter, with industrial specifications typically requiring minimum purity levels of 97% or higher [14] [23]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy serve as the primary analytical methods for purity assessment [20]. Quantitative NMR techniques have proven particularly valuable for organophosphorus compound analysis, providing direct quantification without the need for reference standards [20].

Water content analysis is critical due to the hygroscopic nature of phosphine compounds and their susceptibility to hydrolysis [21] [22]. Karl Fischer titration methods are employed to ensure water content remains below 0.1%, preventing degradation during storage and transport [21]. Regular monitoring of moisture levels throughout the production process helps identify potential contamination sources [22].

Metal impurity analysis requires sensitive detection methods due to the potential for trace metal contamination from reactor materials and catalytic processes [21]. Inductively coupled plasma mass spectrometry provides the necessary sensitivity for detecting metal impurities at the parts-per-million level [21]. Monthly testing protocols ensure compliance with specifications and help identify equipment corrosion issues [22].

Organic impurity profiling utilizes gas chromatography-mass spectrometry to identify and quantify process-related impurities and degradation products [21]. The development of detailed impurity profiles helps establish shelf-life specifications and storage requirements [22]. Regular monitoring of impurity levels provides early warning of process deviations [21].

Physical property testing includes melting point determination, particle size analysis, and color assessment [13] [14]. These parameters serve as indicators of product consistency and can reveal processing issues such as incomplete purification or thermal degradation [13]. Automated testing systems enable high-throughput analysis while maintaining analytical accuracy [20].

Documentation and traceability systems are essential components of industrial quality control programs [22]. Comprehensive batch records, analytical certificates, and change control procedures ensure product quality and facilitate regulatory compliance [22]. Statistical process control methods help identify trends and optimize manufacturing parameters [20].

Economic Aspects of Production

The economic viability of industrial cyclohexyldiphenylphosphine production depends on multiple cost factors that must be carefully optimized to achieve competitive pricing [24] [19]. Raw material costs typically represent the largest component of manufacturing expenses, accounting for 45-55% of total production costs [19] [25].

The primary raw materials, cyclohexyl bromide and chlorodiphenylphosphine, are subject to market price volatility that can significantly impact production economics [24] [26]. Long-term supply contracts and strategic sourcing arrangements help stabilize raw material costs and ensure supply security [24]. The development of alternative synthetic routes using different starting materials provides additional flexibility in managing raw material expenses [19].

Energy and utility costs represent 15-20% of total manufacturing costs, primarily driven by heating, cooling, and inert atmosphere requirements [19] [25]. Process optimization strategies focus on heat integration, where exothermic reaction heat is captured and utilized for other process steps [25]. The implementation of energy-efficient equipment and process intensification techniques can significantly reduce utility consumption [19].

Labor costs account for 10-15% of manufacturing expenses, reflecting the need for skilled operators capable of handling complex organometallic chemistry [19]. Automation strategies can help reduce labor requirements while improving process consistency and safety [19] [17]. Training programs ensure operators maintain the specialized skills required for phosphine manufacturing [19].

Capital equipment costs are reflected in depreciation charges representing 8-12% of manufacturing costs [19]. The specialized nature of phosphine manufacturing equipment, including inert atmosphere reactors and sophisticated analytical instruments, results in significant capital investments [19] [27]. Efficient equipment utilization through production scheduling optimization helps maximize return on investment [19].

Waste treatment and disposal costs, while representing only 2-3% of total costs, require careful management due to environmental regulations [19] [28]. Solvent recovery systems can significantly reduce both raw material and waste disposal costs [19]. The implementation of green chemistry principles helps minimize waste generation and associated disposal expenses [29].

Quality control expenses, representing 2-4% of manufacturing costs, are essential for maintaining product specifications and regulatory compliance [19]. Investment in automated analytical systems can reduce testing costs while improving analytical throughput [20]. Statistical process control methods help optimize testing frequencies while maintaining quality assurance [22].

Market analysis indicates that the global organophosphorus compounds market, valued at $1.547 billion in 2024, is projected to reach $2.019 billion by 2031, representing a compound annual growth rate of 4.2% [26]. This growth trajectory supports the economic viability of expanded phosphine manufacturing capacity [26]. The increasing demand for phosphine ligands in catalytic applications provides additional market opportunities [7] [30].

XLogP3

GHS Hazard Statements

H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (33.33%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H413 (33.33%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard